molecular formula C23H21N3O3 B4385711 N-(7-(4-methoxyphenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)-4-methylbenzamide

N-(7-(4-methoxyphenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)-4-methylbenzamide

Cat. No.: B4385711
M. Wt: 387.4 g/mol
InChI Key: ZOHQCLZLFKCDAN-UHFFFAOYSA-N
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Description

This compound belongs to the tetrahydroquinazolinone class, characterized by a bicyclic core fused with a ketone group at position 3. The 7-position is substituted with a 4-methoxyphenyl moiety, while the 2-position is functionalized with a 4-methylbenzamide group. The methoxy and methyl substituents influence its electronic and steric properties, modulating solubility, bioavailability, and target interactions.

Properties

IUPAC Name

N-[7-(4-methoxyphenyl)-5-oxo-7,8-dihydro-6H-quinazolin-2-yl]-4-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N3O3/c1-14-3-5-16(6-4-14)22(28)26-23-24-13-19-20(25-23)11-17(12-21(19)27)15-7-9-18(29-2)10-8-15/h3-10,13,17H,11-12H2,1-2H3,(H,24,25,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOHQCLZLFKCDAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC2=NC=C3C(=N2)CC(CC3=O)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(7-(4-methoxyphenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)-4-methylbenzamide typically involves multi-step organic reactions. One common method includes the condensation of 4-methoxybenzaldehyde with anthranilic acid to form a Schiff base, followed by cyclization to yield the quinazolinone core. The final step involves the acylation of the quinazolinone with 4-methylbenzoyl chloride under basic conditions to obtain the target compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent control of reaction parameters to ensure high yield and purity.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinones.

    Reduction: Reduction of the quinazolinone core can yield dihydroquinazolinones.

    Substitution: Electrophilic aromatic substitution reactions can occur on the benzamide moiety, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under controlled conditions.

Major Products:

    Oxidation: Quinones and related derivatives.

    Reduction: Dihydroquinazolinones.

    Substitution: Halogenated or nitrated derivatives of the original compound.

Scientific Research Applications

N-(7-(4-methoxyphenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)-4-methylbenzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(7-(4-methoxyphenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)-4-methylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding domains. These interactions can lead to alterations in cellular pathways, ultimately exerting therapeutic effects.

Comparison with Similar Compounds

Structural and Physicochemical Differences

The table below highlights key distinctions between the target compound and its analogs:

Compound Name / ID Substituents (Position 7 / Position 2) Molecular Formula Molecular Weight logP Key Features
Target: N-(7-(4-Methoxyphenyl)-5-oxo-...-4-methylbenzamide 4-methoxyphenyl / 4-methylbenzamide C₂₃H₂₁N₃O₃ ~387.44 ~3.2 Enhanced polarity due to methoxy group; moderate lipophilicity
N-[7-(4-methylphenyl)-5-oxo-...-benzamide 4-methylphenyl / benzamide C₂₂H₁₉N₃O₂ 357.41 3.916 Higher logP (methyl vs. methoxy); lower solubility
3,5-Dimethoxy-N-[7-(4-methylphenyl)-...benzamide 4-methylphenyl / 3,5-dimethoxybenzamide C₂₄H₂₃N₃O₄ 441.47 ~2.8 Increased polarity from dimethoxy groups; improved aqueous solubility
4-((7,7-Dimethyl-5-oxo-...-N-(4-methoxyphenyl)benzenesulfonamide (Compound 10) 7,7-dimethyl / sulfonamide C₂₃H₂₆N₄O₄S 478.54 ~1.5 Sulfonamide group enhances hydrogen bonding; lower logP than benzamide analogs

Key Observations :

  • Methoxy vs.
  • Benzamide vs. Sulfonamide : Sulfonamide-containing analogs (e.g., Compound 10 ) exhibit lower logP values (~1.5) due to stronger hydrogen-bonding capacity, favoring enzyme inhibition (e.g., carbonic anhydrase).
  • Dimethoxy Modifications : The 3,5-dimethoxybenzamide analog shows significantly lower logP (~2.8) and higher polar surface area (PSA), suggesting enhanced solubility but reduced CNS penetration.
Carbonic Anhydrase Inhibition
  • Compound 10 : A sulfonamide derivative with IC₅₀ values in the nanomolar range against carbonic anhydrase isoforms (CA IX/XII). The sulfonamide group directly coordinates the catalytic zinc ion.
  • Target Compound : The benzamide group lacks sulfonamide’s zinc-binding capacity, likely reducing CA inhibitory activity. However, the 4-methoxyphenyl group may enhance selectivity for membrane-bound isoforms via hydrophobic interactions.
Anticancer Potential
  • 3,5-Dimethoxybenzamide Analog : Demonstrated moderate cytotoxicity (IC₅₀: 10–20 μM) in breast cancer cell lines, attributed to ROS generation and tubulin disruption.
  • Target Compound : The 4-methylbenzamide group may stabilize hydrophobic binding pockets in kinases or tubulin, though activity data are pending.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(7-(4-methoxyphenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)-4-methylbenzamide
Reactant of Route 2
Reactant of Route 2
N-(7-(4-methoxyphenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)-4-methylbenzamide

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